(E)-2-Phenylethenesulfonyl chloride

Description

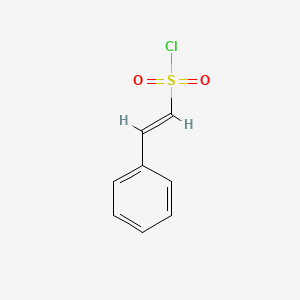

Structure

2D Structure

Properties

IUPAC Name |

(E)-2-phenylethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWRSBMOCIQLRK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-26-3, 52147-97-4 | |

| Record name | Styrene-beta-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene-β-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-phenylethene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Bifunctional Reagent for Chemical Biology

An In-depth Technical Guide to (E)-2-Phenylethenesulfonyl Chloride: Properties, Reactivity, and Applications

This compound, also known as (E)-styrenesulfonyl chloride, is a specialized bifunctional organic compound that has garnered significant attention in the fields of chemical biology, proteomics, and drug discovery. Its structure uniquely combines a highly reactive sulfonyl chloride group with an α,β-unsaturated system (a Michael acceptor). This dual functionality allows it to serve as a powerful tool for interrogating biological systems, particularly for the selective targeting and profiling of cysteine residues within the proteome.[1]

This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reaction mechanisms, and its pivotal role as a chemoproteomic probe, supported by detailed protocols and safety considerations.

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. These properties dictate its solubility, stability, and handling requirements.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below. This data has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | (E)-Styrenesulfonyl chloride, trans-β-Styrenesulfonyl chloride | [2] |

| CAS Number | 52147-97-4 (for the E-isomer) | [2][3] |

| Molecular Formula | C₈H₇ClO₂S | [2][4] |

| Molecular Weight | 202.66 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| SMILES | C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | [2][3] |

| InChIKey | ONWRSBMOCIQLRK-VOTSOKGWSA-N | [2][3] |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | [3] |

| LogP (iLOGP) | 1.72 | [3] |

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While raw spectra are instrument-dependent, reference data is available through databases such as SpectraBase.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the (E)-configuration of the double bond through the coupling constant of the vinyl protons and for verifying the overall chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching, typically around 1375 and 1185 cm⁻¹) and the C=C double bond of the styrenyl moiety.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its elemental composition.[2]

PART 2: Synthesis and Reactivity

The utility of this compound stems directly from its synthesis and predictable reactivity at its two key functional groups.

Conceptual Synthesis Pathway

While multiple synthetic routes exist for sulfonyl chlorides, a common and effective method involves the oxidative chlorination of a corresponding thiol or disulfide precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound. The key step is the reaction of the appropriate sulfur-containing precursor with an oxidizing agent in the presence of a chloride source. A widely used laboratory method employs aqueous chlorine, often generated in situ from sodium hypochlorite (bleach) and hydrochloric acid.[5]

Caption: Conceptual synthesis of this compound.

Core Reactivity: A Tale of Two Electrophiles

The compound's reactivity is dominated by two electrophilic sites: the sulfur atom of the sulfonyl chloride and the β-carbon of the vinyl group. This allows for orthogonal or sequential reactions, making it a versatile chemical tool.

-

Nucleophilic Substitution at the Sulfonyl Group: The sulfonyl chloride is a potent electrophile. It readily reacts with a wide range of nucleophiles, such as amines and alcohols, to displace the chloride ion and form stable sulfonamides and sulfonate esters, respectively. This reaction is fundamental to its use in creating derivatives and is a cornerstone of medicinal chemistry for installing the sulfonamide functional group, a common pharmacophore.[6][7]

-

Conjugate Addition (Michael Addition): The electron-withdrawing sulfonyl chloride group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This "Michael acceptor" reactivity is particularly effective with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[1] This selective covalent bond formation is the basis for its application as a cysteine-reactive probe.

Caption: Dual reactivity of this compound.

PART 3: Applications in Drug Discovery and Proteomics

The unique bifunctional nature of this compound makes it an invaluable tool for modern chemical biology and drug development.

Chemoproteomic Profiling of Cysteine Residues

The primary application is in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive and functionally important amino acid residues directly in complex biological systems.[1] this compound is used as a probe to selectively target and identify ligandable cysteine residues on a proteome-wide scale.

The workflow involves several key steps:

-

Covalent Labeling: The probe is incubated with a cell lysate or live cells. It forms a covalent bond with reactive cysteine residues via Michael addition.

-

Click Chemistry Handle: The sulfonyl chloride group, while reactive, can also serve as a handle for subsequent bioorthogonal "click" chemistry. It can be reacted with an alkyne- or azide-containing tag.

-

Affinity Enrichment & Identification: The tagged proteins are enriched (e.g., using streptavidin beads if a biotin tag is used) and subsequently identified and quantified using mass spectrometry.

This methodology allows researchers to:

-

Discover "Druggable Hotspots": Identify functionally significant and accessible cysteines that can be targeted by covalent inhibitor drugs.[1]

-

Investigate Redox Signaling: Map redox-active cysteines involved in cellular signaling and oxidative stress pathways.[1]

-

Screen for Covalent Inhibitors: Use it in competitive profiling experiments to assess the selectivity and target engagement of novel covalent drug candidates.[1]

Caption: Workflow for cysteine profiling using a bifunctional probe.

PART 4: Experimental Protocols

The following protocols are provided as a guide for common experimental procedures. Causality: The choice of base, solvent, and temperature is critical for controlling the reaction's selectivity and yield. For sulfonamide synthesis, an organic base is used to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride. For proteomics, buffer conditions must be carefully controlled to maintain protein stability while allowing for efficient labeling.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a standard method for reacting this compound with a primary or secondary amine.

-

Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Conceptual Workflow for Cysteine Labeling in Cell Lysate

This protocol outlines the key steps for using the probe in a proteomics experiment.

-

Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) without detergents that could interfere with MS analysis. Determine the total protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Treat the proteome (e.g., 1 mg of total protein) with a specific concentration of this compound (typically 10-100 µM) for a defined period (e.g., 30-60 minutes) at room temperature.

-

Click Reaction: Following incubation, add the click chemistry reagents. For example, add a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent like sodium ascorbate (for CuAAC reaction). Allow this reaction to proceed for 1 hour.

-

Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate (e.g., for 1-2 hours at 4 °C) to capture the biotin-tagged proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with buffer (e.g., PBS, urea solution) to remove non-specifically bound proteins.

-

Mass Spectrometry Preparation: Perform on-bead tryptic digestion to release peptides for analysis, followed by desalting and analysis by LC-MS/MS to identify the sites of modification.

PART 5: Safety and Handling

Trustworthiness through Safety: As with all sulfonyl chlorides, this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[2][3] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling the compound.[8][9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Do not breathe dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert gas (e.g., argon or nitrogen) to prevent degradation from moisture.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][10]

-

By adhering to these guidelines, researchers can safely harness the powerful capabilities of this compound for advancing scientific discovery.

References

- 1. This compound|Cysteine Probe [benchchem.com]

- 2. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 52147-97-4 | (E)-2-Phenylethene-1-sulfonyl chloride | Ambeed.com [ambeed.com]

- 4. anaxlab.com [anaxlab.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (E)-2-Phenylethenesulfonyl chloride (CAS: 52147-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Phenylethenesulfonyl chloride, also known as trans-β-styrenesulfonyl chloride, is a bifunctional electrophilic reagent of significant interest in chemical biology, medicinal chemistry, and synthetic organic chemistry. Its unique structure, featuring both a reactive sulfonyl chloride and a Michael acceptor system, allows for a dual mode of reactivity. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility as a chemical probe for cysteine residue profiling and as a versatile building block in the synthesis of complex organic molecules. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this compound in their work.

Introduction

This compound (Figure 1) is a crystalline solid with the molecular formula C₈H₇ClO₂S and a molecular weight of 202.66 g/mol .[1][2] Its strategic importance stems from the presence of two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the α,β-unsaturated sulfonyl moiety which acts as a Michael acceptor. This dual functionality makes it a powerful tool for covalent labeling of biomolecules and for the construction of diverse molecular architectures.

In the realm of chemical biology, it has emerged as a valuable probe for activity-based protein profiling (ABPP), enabling the selective targeting and identification of reactive cysteine residues in the proteome.[3] The sulfonyl chloride moiety can be further functionalized, for instance, with a reporter tag via "click chemistry," facilitating the enrichment and identification of labeled proteins.[4][5][6] In synthetic chemistry, it serves as a key intermediate for the introduction of the styrenesulfonyl group, leading to the formation of sulfonamides and sulfonate esters with potential applications in drug discovery.[3][7]

Figure 1: Chemical Structure of this compound

References

- 1. Electro-induced C-H/S-H cross-coupling for the functionalization/macrocyclization of cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 反-β-苯乙烯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

An In-depth Technical Guide to (E)-2-Phenylethene-1-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-phenylethene-1-sulfonyl chloride, also known as (E)-β-styrenesulfonyl chloride, is a reactive organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a phenyl-substituted vinyl group, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, thorough characterization data, and insights into its applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties and Characterization

(E)-2-phenylethene-1-sulfonyl chloride is a white to light brown solid at room temperature.[1] A thorough understanding of its physicochemical properties is paramount for its effective use and handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂S | [2] |

| Molecular Weight | 202.66 g/mol | [2] |

| CAS Number | 52147-97-4 | [2] |

| Melting Point | 85-88 °C | [1] |

| Appearance | White to light brown solid | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Spectroscopic Characterization

Accurate characterization of (E)-2-phenylethene-1-sulfonyl chloride is crucial for confirming its identity and purity. The following data represents typical spectroscopic signatures for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For (E)-2-phenylethene-1-sulfonyl chloride, the key signals are the two vinyl protons and the protons of the phenyl group. The large coupling constant between the vinyl protons is characteristic of the trans or (E) configuration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key resonances include those of the vinyl carbons, the aromatic carbons, and the carbon attached to the sulfonyl group.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying the key functional groups. The strong asymmetric and symmetric stretching vibrations of the sulfonyl chloride (SO₂) group are characteristic.

-

SO₂ asymmetric stretch: Strong absorption band typically observed in the 1375-1350 cm⁻¹ region.

-

SO₂ symmetric stretch: Strong absorption band typically observed in the 1185-1165 cm⁻¹ region.

-

C=C stretch (vinyl): Medium absorption band around 1625 cm⁻¹.

-

C-H bend (trans-alkene): Strong absorption band around 965 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 202/204, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for sulfonyl chlorides involve the loss of SO₂ (64 Da) or the chlorine radical (35/37 Da).[3]

Synthesis of (E)-2-Phenylethene-1-sulfonyl Chloride

A reliable and well-documented procedure for the synthesis of (E)-2-phenylethene-1-sulfonyl chloride is described in Organic Syntheses, a highly reputable source for experimental protocols.[4] The synthesis involves the addition of sulfuryl chloride to styrene in the presence of a copper(I) chloride catalyst.

Experimental Protocol

Materials:

-

Styrene

-

Sulfuryl chloride (SO₂Cl₂)

-

Copper(I) chloride (CuCl)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice-water bath

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel is charged with copper(I) chloride and anhydrous acetonitrile. The flask is cooled in an ice-water bath.

-

Addition of Reactants: A solution of styrene in acetonitrile is added to the flask. A solution of sulfuryl chloride in acetonitrile is then added dropwise from the addition funnel to the stirred, cooled reaction mixture over a period of 1-2 hours. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is poured into a mixture of ice and water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield pure (E)-2-phenylethene-1-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile and a drying tube is critical because sulfonyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the product to the corresponding sulfonic acid.[3]

-

Catalyst: Copper(I) chloride is used as a catalyst to facilitate the addition of sulfuryl chloride across the double bond of styrene.

-

Controlled Temperature: The dropwise addition of sulfuryl chloride at a low temperature is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Aqueous Workup: The workup with water and sodium bicarbonate is necessary to remove any unreacted starting materials, the catalyst, and acidic byproducts.

-

Recrystallization: This final purification step is crucial to obtain a product of high purity, which is essential for subsequent synthetic applications.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (E)-2-phenylethene-1-sulfonyl chloride.

Applications in Drug Development

The sulfonyl chloride functional group is a cornerstone in medicinal chemistry due to its ability to readily react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[5] These moieties are present in a wide array of approved drugs.[6] (E)-2-phenylethene-1-sulfonyl chloride serves as a versatile building block for introducing the styrenesulfonyl group into molecules, which can impart specific biological activities.

A notable recent application of (E)-2-phenylethene-1-sulfonyl chloride is in the synthesis of novel antibacterial agents.[7] Researchers have designed and synthesized phenylvinylsulfonate-anchored azetidin-2-ones, which have demonstrated potent activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Reaction Scheme: Synthesis of Phenylvinylsulfonate-Anchored Azetidin-2-ones

Caption: General reaction for synthesizing antibacterial azetidin-2-ones.

In this synthetic strategy, the hydroxyl group of the 3-hydroxy azetidin-2-one derivative acts as a nucleophile, attacking the electrophilic sulfur atom of (E)-2-phenylethene-1-sulfonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, forms a sulfonate ester linkage. The resulting compounds have shown that the phenylvinylsulfonate moiety significantly enhances the antibacterial potency of the β-lactam core.[7] This work highlights the potential of (E)-2-phenylethene-1-sulfonyl chloride as a key intermediate in the development of new therapeutics to combat antibiotic resistance.

Safety and Handling

(E)-2-phenylethene-1-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Conclusion

(E)-2-phenylethene-1-sulfonyl chloride is a valuable and versatile reagent in organic synthesis with demonstrated applications in the development of novel therapeutic agents. Its well-defined physicochemical properties, established synthetic protocol, and characteristic spectroscopic data provide a solid foundation for its use in research and development. As the challenge of antimicrobial resistance continues to grow, the role of such reactive intermediates in the synthesis of new and effective drugs is likely to become even more critical.

References

- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for (E)-2-Phenylethenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for (E)-2-Phenylethenesulfonyl chloride, a valuable reagent in organic synthesis and chemical biology. The following information has been compiled to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

This compound , also known as trans-β-styrenesulfonyl chloride, is a bifunctional molecule featuring a phenyl group, a vinyl sulfonyl chloride moiety, and a trans-configured double bond. Its unique structural features make it a subject of interest for various chemical transformations. Accurate spectroscopic analysis is paramount for confirming its identity and purity. The data presented herein is sourced from reputable databases and provides a baseline for the analytical characterization of this compound.

Molecular Structure

The structure of this compound is fundamental to understanding its spectroscopic properties. The key structural features include an aromatic ring, a carbon-carbon double bond in the E (trans) configuration, and a sulfonyl chloride group.

Reactivity of the sulfonyl chloride group on a vinyl backbone

An In-depth Technical Guide to the Reactivity and Application of the Vinyl Sulfonyl Chloride Moiety

Foreword: The Duality of a Privileged Functional Group

To the practicing researcher in organic synthesis and drug development, functional groups are the alphabet of molecular design. Among these, the vinyl sulfonyl chloride group presents a particularly compelling narrative. It is a molecule of inherent duality: possessing two distinct and highly reactive electrophilic centers. The sulfonyl chloride offers a classic site for nucleophilic substitution, while the vinyl group, activated by the potent electron-withdrawing sulfonyl moiety, serves as a powerful Michael acceptor. This guide eschews a rigid, templated approach to offer a holistic, mechanism-driven exploration of this fascinating functional group. We will delve into its fundamental reactivity, explore its synthetic utility, and provide field-proven protocols, contextualizing its growing importance as a covalent warhead in modern medicinal chemistry.

Electronic Structure and Inherent Reactivity

The reactivity of vinyl sulfonyl chloride (ethenesulfonyl chloride) is a direct consequence of its electronic architecture. The sulfur atom is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a powerful electron-withdrawing effect that dictates the molecule's behavior.

-

The Sulfonyl Center (SO₂Cl): The sulfur atom is highly electrophilic, making the sulfur-chlorine bond susceptible to cleavage. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1] This reactivity is fundamental to forming sulfonamides and sulfonate esters.[2]

-

The Vinyl Backbone (CH₂=CH-): The sulfonyl group's inductive and resonance effects withdraw electron density from the carbon-carbon double bond. This polarization renders the β-carbon highly electrophilic and susceptible to conjugate addition by soft nucleophiles, a classic Michael reaction.[3][4]

This dual electrophilicity is the cornerstone of its synthetic versatility, allowing for orthogonal or sequential reactions to build molecular complexity.

References

Introduction: Beyond a Single Formula

An In-Depth Technical Guide to the Isomers and Nomenclature of C8H7ClO2S

The molecular formula C8H7ClO2S represents a fascinating case study in the importance of precise chemical nomenclature. While it provides the elemental composition, it does not describe the unique architecture of a molecule. The arrangement of these atoms can vary, giving rise to multiple distinct compounds known as isomers , each with its own specific IUPAC name, chemical properties, and biological activities.[1][2][3] For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is fundamental to identifying the correct compound for synthesis, experimentation, and therapeutic application.

This guide provides a detailed exploration of the principal isomers of C8H7ClO2S, with a primary focus on the most scientifically and commercially significant isomer: 1-chloro-4-(ethenylsulfonyl)benzene . We will dissect its IUPAC nomenclature, physicochemical properties, synthesis, and critical role in modern medicinal chemistry, while also acknowledging other structural possibilities.

Part 1: Decoding the IUPAC Nomenclature of C8H7ClO2S Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] This structural variance is the reason a single formula like C8H7ClO2S can correspond to multiple compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming compounds to ensure each unique structure has a globally recognized, unambiguous identifier.

Principal Isomer: 1-chloro-4-(ethenylsulfonyl)benzene

The most prominent isomer of C8H7ClO2S is 1-chloro-4-(ethenylsulfonyl)benzene , often referred to by its common name, 4-chlorophenyl vinyl sulfone .[5][6]

-

Parent Structure: The core is a benzene ring.

-

Principal Functional Group: The highest priority functional group is the sulfone group (–SO2–). When it links a hydrocarbon group to a benzene ring, the benzene becomes the parent name.

-

Substituents on the Benzene Ring:

-

A chlorine atom (Cl) is located on the ring.

-

An ethenylsulfonyl group (–SO2CH=CH2), also known as a vinylsulfonyl group, is also attached to the ring.

-

-

Numbering: The carbon atom attached to the highest priority group (the sulfonyl group) is designated as position 1. The ring is numbered to give the other substituent (the chloro group) the lowest possible number, which is position 4.

-

Final Assembly: Combining these elements gives the systematic name: 1-chloro-4-(ethenylsulfonyl)benzene .[6]

Alternative Isomer: 2-chloro-2-phenoxyethanethioic S-acid

Another potential, though less common, structural isomer identified for C8H7ClO2S is 2-chloro-2-phenoxyethanethioic S-acid .[7] This structure is fundamentally different:

-

Parent Structure: The longest carbon chain containing the principal functional group is an ethanethioic S-acid.

-

Substituents:

-

A chlorine atom (Cl) is on the second carbon of the ethane chain.

-

A phenoxy group (–OC6H5) is also on the second carbon.

-

This illustrates how the same set of atoms can be assembled into vastly different molecular structures, including different functional groups (a sulfone vs. a thioacid and an ether), underscoring the necessity of the IUPAC system.

Part 2: Physicochemical Properties and Characterization

The distinct structures of isomers lead to different physical and chemical properties. The data below pertains to the primary isomer, 1-chloro-4-(ethenylsulfonyl)benzene.

| Property | Value | Source |

| Molecular Weight | 202.66 g/mol | --INVALID-LINK--[6] |

| CAS Number | 5535-51-3 | --INVALID-LINK--[5] |

| Appearance | White to off-white crystalline powder | Generic SDS |

| Melting Point | 65-69 °C | --INVALID-LINK-- |

| SMILES | C=CS(=O)(=O)C1=CC=C(C=C1)Cl | --INVALID-LINK--[6] |

| InChIKey | IBJGVAOFRSKZPY-UHFFFAOYSA-N | --INVALID-LINK--[6] |

Spectroscopic Validation: The identity and purity of 1-chloro-4-(ethenylsulfonyl)benzene are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the vinyl protons (typically in the 6-7 ppm range) and the aromatic protons on the disubstituted benzene ring. ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structural components.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=O stretches, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) would be prominent.

Part 3: Synthesis and Reaction Mechanisms

Vinyl sulfones are valuable synthetic intermediates.[8] Their synthesis often involves multi-step procedures designed to construct the reactive vinylsulfonyl moiety.

General Synthetic Workflow

A common and efficient method for synthesizing aryl vinyl sulfones involves the reaction of sulfinic acid sodium salts with dibromides, which proceeds without the need for a metal catalyst.[8]

Caption: General synthetic pathway for 1-chloro-4-(ethenylsulfonyl)benzene.

Experimental Protocol Example: Synthesis from Sodium Sulfinate

This protocol is adapted from established methods for vinyl sulfone synthesis.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-4-(ethenylsulfonyl)benzene.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the sulfinate anion. The subsequent elimination of HBr is driven by the application of heat, leading to the formation of the stable vinyl group.[8]

Part 4: The Vinyl Sulfone Motif in Drug Development

The vinyl sulfone group is a "privileged scaffold" in medicinal chemistry.[9][10] Its importance stems from its electrophilic nature, which allows it to function as a Michael acceptor.[11]

Mechanism of Action: Covalent Inhibition

Vinyl sulfones are widely used to design targeted covalent inhibitors . They can form a stable, irreversible covalent bond with nucleophilic amino acid residues—most notably cysteine—at the active site of a target protein.[9][12]

Caption: Covalent bond formation between a vinyl sulfone and a cysteine residue.

This mechanism is highly effective for achieving potent and sustained inhibition of enzymes implicated in disease, such as kinases and proteases.[12][13]

Key Therapeutic Applications

The vinyl sulfone motif is a key component in numerous drug candidates and approved therapies. Its applications span several disease areas:

-

Oncology: Vinyl sulfones are used to design inhibitors of kinases and other proteins involved in cancer cell proliferation and survival.[9][13] Rigosertib is a notable example of a vinyl sulfone-containing compound that has been investigated in clinical trials for cancer.[9][14]

-

Anti-Infectives: The ability to target cysteine proteases makes vinyl sulfones effective against parasites such as those causing Chagas disease (e.g., K11777) and malaria.[10][13]

-

Anti-Inflammatory Agents: They can inhibit key enzymes in inflammatory pathways. For instance, BAY 11-7085 is an inhibitor of NF-κB activation.[9][13]

The versatility of the vinyl sulfone scaffold allows for its incorporation into diverse molecular frameworks to achieve specificity and desired drug-like properties.[12]

Part 5: Safety and Toxicological Profile

As reactive electrophiles, vinyl sulfones require careful handling. The toxicological properties must be considered during research and development.

| Hazard Class | Description | Mitigation Measures |

| Skin Corrosion/Irritation | Classified as a skin irritant.[15] Prolonged contact can cause irritation. | Wear appropriate gloves (e.g., nitrile) and a lab coat. |

| Serious Eye Damage | Can cause serious eye damage or irritation upon contact.[15] | Use safety glasses or goggles. |

| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals.[15] | Avoid repeated skin contact. |

| Acute Toxicity | Harmful if swallowed.[16] | Do not ingest. Wash hands thoroughly after handling. |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat, and chemical-resistant gloves is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

Conclusion

The molecular formula C8H7ClO2S is not a singular entity but a representation of multiple structural isomers. This guide has focused on the principal isomer, 1-chloro-4-(ethenylsulfonyl)benzene , providing a comprehensive overview for scientific professionals. Its precise IUPAC name distinguishes it from other possible structures and is the key to accessing a wealth of information regarding its synthesis, properties, and significant applications in drug discovery. The vinyl sulfone motif, exemplified by this compound, remains a powerful tool in the development of targeted covalent therapies, underscoring the critical link between fundamental chemical principles and advanced biomedical research.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chlorophenyl(vinyl) sulfone | 5535-51-3 [chemicalbook.com]

- 6. 1-Chloro-4-(ethenylsulfonyl)benzene | C8H7ClO2S | CID 21703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-chloro-2-phenoxyethanethioic S-acid | C8H7ClO2S | CID 153851410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of trans-β-Styrenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-β-Styrenesulfonyl chloride (CAS No. 52147-97-4) is a bifunctional organosulfur compound featuring a vinyl sulfonyl chloride moiety attached to a phenyl group.[1][2] This unique structural arrangement imparts valuable reactivity, making it a significant building block in organic synthesis and a precursor for various pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the key physical and chemical properties of trans-β-styrenesulfonyl chloride, offering a foundational resource for its safe and effective use in research and development. The document details its physicochemical constants, spectroscopic signature, and structural features, supported by established experimental methodologies and authoritative references.

Chemical Identity and Structure

trans-β-Styrenesulfonyl chloride is systematically named (E)-2-phenylethenesulfonyl chloride.[2] Its structure consists of a trans-configured carbon-carbon double bond, which maintains a rigid planar geometry between the phenyl ring and the sulfonyl chloride group.

-

Canonical SMILES: C1=CC=C(C=C1)C=CS(=O)(=O)Cl

-

InChI Key: ONWRSBMOCIQLRK-VOTSOKGWSA-N[1]

The presence of the electron-withdrawing sulfonyl chloride group and the conjugated phenyl ring dictates the compound's reactivity, particularly its susceptibility to nucleophilic attack and its utility in Michael additions.

Physicochemical Properties

The bulk physical properties of a compound are critical for process development, formulation, and ensuring safe handling. The key physicochemical constants for trans-β-styrenesulfonyl chloride are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 85-88 °C (lit.) | [1][3][4][5] |

| Boiling Point | Not available | [3] |

| Appearance | White to gray powdered solid | [6] |

| Solubility | Insoluble in water | [6] |

Melting Point

The melting point of trans-β-styrenesulfonyl chloride is consistently reported in the range of 85-88 °C.[1][3][4][5] This relatively sharp range suggests a high degree of purity for commercially available samples.

Causality: The melting point is a direct reflection of the intermolecular forces within the crystal lattice. For this molecule, dipole-dipole interactions from the polar sulfonyl chloride group and van der Waals forces from the aromatic ring contribute to a stable crystalline structure, requiring significant thermal energy to transition to a liquid state.

Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. This method is preferred over traditional capillary methods for its higher precision and ability to detect thermal events like decomposition.

Solubility Profile

trans-β-Styrenesulfonyl chloride is insoluble in water.[6] This is expected due to the predominantly nonpolar nature of the styrenyl backbone. However, it readily dissolves in a range of common organic solvents.

Causality: The highly polar sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reactivity, combined with the hydrophobic nature of the rest of the molecule, dictates its insolubility and necessitates the use of anhydrous solvents for reactions and storage.

Protocol for Solubility Screening:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol).

-

Procedure: To 1 mL of each solvent in a separate vial, add the compound portion-wise with agitation until no more solute dissolves.

-

Classification: Solubility is typically classified qualitatively (e.g., soluble >100 mg/mL, sparingly soluble 10-100 mg/mL, insoluble <10 mg/mL). For quantitative analysis, a saturated solution can be prepared and the concentration determined spectroscopically after filtration.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the 7.4-7.8 ppm range) and the two vinyl protons. The trans-configuration of the vinyl protons results in a large coupling constant (J-value), typically >15 Hz, which is a key diagnostic feature.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the two olefinic carbons, with the carbon atom directly attached to the sulfonyl group being significantly downfield.

Causality: The chemical shifts and coupling constants in NMR are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the sulfonyl group deshields the adjacent vinyl proton, shifting it downfield. The rigid trans-geometry fixes the dihedral angle between the vinyl protons, leading to the characteristic large J-coupling.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).[7] Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic |

| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1375 & ~1180 | Asymmetric & Symmetric S=O stretch | Sulfonyl Chloride |

| ~970 | C-H bend (out-of-plane) | Trans-alkene |

| ~580 | S-Cl stretch | Sulfonyl Chloride |

Causality: The strong, distinct absorption bands for the S=O stretches are characteristic of sulfonyl chlorides and are a primary diagnostic tool. The out-of-plane C-H bend at ~970 cm⁻¹ is a reliable indicator of the trans-alkene geometry.

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered solid directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Structural and Workflow Visualizations

Diagrams are essential for visualizing molecular structures and experimental processes.

Molecular Structure

Caption: 2D representation of trans-β-styrenesulfonyl chloride.

Workflow for Physicochemical Characterization

Caption: Standard workflow for the physical characterization of a chemical reagent.

Safety, Handling, and Storage

-

Hazard Classification: trans-β-Styrenesulfonyl chloride is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The compound is water-reactive. Recommended storage class is 8A for combustible, corrosive materials.[1]

Conclusion

trans-β-Styrenesulfonyl chloride is a well-characterized compound with defined physical properties. Its melting point, spectroscopic signatures, and solubility profile are established, providing researchers with the necessary data for its application in synthesis. The trans-olefin geometry and the highly reactive sulfonyl chloride group are the defining features of its chemistry. Adherence to proper safety and handling protocols is paramount due to its corrosive nature and reactivity with water. This guide serves as a consolidated technical resource to facilitate its informed use in the laboratory.

References

- 1. trans-b-Styrenesulfonyl chloride 97 52147-97-4 [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. BETA-STYRENE SULFONYL CHLORIDE | 52147-97-4 [chemicalbook.com]

- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

An In-Depth Technical Guide to (E)-2-Phenylethenesulfonyl Chloride: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

(E)-2-Phenylethenesulfonyl chloride , also known as trans-β-styrenesulfonyl chloride, is a versatile bifunctional reagent with significant applications in organic synthesis, chemical biology, and drug discovery. Its unique molecular architecture, featuring both a highly reactive sulfonyl chloride and a Michael acceptor system, makes it a valuable tool for the synthesis of complex molecules and for the chemoproteomic profiling of proteins. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling procedures, and key applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [1] |

| CAS Number | 52147-97-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 85-88 °C | |

| Solubility | Soluble in many organic solvents such as toluene, and dimethylformamide. Reacts with water and protic solvents. | |

| Moisture Sensitivity | Highly sensitive to moisture. |

Synthesis of this compound

The preparation of this compound can be achieved through the reaction of sodium styrene p-sulfonate with thionyl chloride in a suitable solvent.

Experimental Protocol: Synthesis from Sodium Styrene p-Sulfonate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Sodium styrene p-sulfonate

-

Thionyl chloride (SOCl₂)

-

Dry Dimethylformamide (DMF)

-

Toluene

-

Sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 300 ml of dry DMF to 3°C in an ice/salt bath.[2]

-

Slowly add 250 ml of thionyl chloride dropwise to the cooled DMF over 2 hours, maintaining the temperature below 5°C.[2]

-

Over the next hour, add 200 g of sodium styrene p-sulfonate in portions to the reaction mixture.[2]

-

Allow the reaction mixture to stand at room temperature for 24 hours.[2]

-

Pour the reaction solution onto ice and extract the product with 1000 ml of toluene.[2]

-

Neutralize the toluene extract with a saturated solution of sodium carbonate, then wash with water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Remove the solvent by evaporation under vacuum at 30°C to yield the crude product.[2]

-

The crude product can be further purified by recrystallization.

-

Store the purified this compound at 5°C in the dark.[2]

Causality Behind Experimental Choices:

-

Dry DMF: The use of a dry solvent is crucial as this compound is highly moisture-sensitive. Any water present will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.

-

Low Temperature: The initial reaction is performed at low temperatures to control the exothermic reaction between thionyl chloride and DMF.

-

Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture, which would lead to the degradation of the product.

-

Aqueous Work-up with Toluene: Toluene is used as the extraction solvent due to its immiscibility with water and its ability to dissolve the product. The neutralization and washing steps are necessary to remove any unreacted reagents and byproducts.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Storage and Handling Procedures

Due to its reactivity with water, stringent anhydrous handling and storage techniques are essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases. The use of a desiccator or a glovebox is highly recommended for long-term storage.

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use dry glassware and syringes for transfers. Avoid inhalation of dust and contact with skin and eyes.

Diagram: Workflow for Handling Moisture-Sensitive Reagents

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

Reactivity and Mechanistic Insights

The reactivity of this compound is characterized by two primary reactive sites: the electrophilic sulfur of the sulfonyl chloride and the β-carbon of the vinyl group, which acts as a Michael acceptor.

Reactions at the Sulfonyl Chloride Group

The highly electrophilic sulfur atom is susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore.[3]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, affords sulfonate esters.[4]

Diagram: General Reactions of this compound

Caption: Key reactions of this compound with various nucleophiles.

Michael Addition to the Vinyl Group

The electron-withdrawing sulfonyl group activates the double bond for conjugate addition by soft nucleophiles, most notably the thiol group of cysteine residues in proteins.

Core Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful tool in several areas of chemical and biological research.

Chemoproteomic Profiling of Cysteine Residues

A primary application of this reagent is in activity-based protein profiling (ABPP) to identify reactive and functionally important cysteine residues in the proteome.[5] The vinylsulfonamide moiety acts as a warhead that covalently modifies cysteine residues through a Michael addition reaction. The sulfonyl chloride group can then be used as a handle for "click" chemistry to attach reporter tags for visualization or affinity purification.

Experimental Protocol: General Workflow for Cysteine Labeling in Cells (This protocol is a general guideline and should be optimized for specific cell types and experimental goals, based on established methodologies.)

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide)

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

Procedure:

-

Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specified time.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

-

Click Chemistry: To the cell lysate, add the azide-functionalized reporter tag, copper(II) sulfate, a reducing agent, and a copper ligand. Incubate at room temperature to allow the click reaction to proceed.

-

Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone or TCA), and then digest them into peptides using a protease like trypsin.

-

Enrichment and Mass Spectrometry: Enrich the biotin-tagged peptides using streptavidin beads and analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and their corresponding proteins.

Covalent Inhibitor Design

The ability of this compound to covalently modify cysteine residues makes it a valuable scaffold for the design of targeted covalent inhibitors. By incorporating this reactive moiety into a molecule that has affinity for a specific protein target, it is possible to achieve potent and prolonged inhibition. This strategy has been successfully employed in the development of drugs targeting kinases and other enzymes with accessible cysteine residues in their active sites.[4]

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry and biology. Its dual reactivity allows for a wide range of synthetic transformations and enables sophisticated chemoproteomic studies. A thorough understanding of its properties and strict adherence to safety and handling protocols are paramount for its successful and safe utilization in the laboratory. As the field of covalent drug discovery and chemical biology continues to expand, the importance of reagents like this compound is set to grow.

References

- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound|Cysteine Probe [benchchem.com]

Methodological & Application

Application Note: (E)-2-Phenylethenesulfonyl Chloride as a Chemoselective Probe for Cysteine Reactivity Profiling in Proteomics

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The distinctive nucleophilicity of the cysteine thiol group positions it as a central player in protein catalysis, structure, and redox signaling. Consequently, chemical probes capable of selectively targeting cysteine residues are indispensable tools in chemical biology and drug discovery. This guide provides an in-depth technical overview and validated protocols for the application of (E)-2-phenylethenesulfonyl chloride, a potent and selective electrophile, for the global analysis of reactive cysteines within complex proteomes. We will explore the underlying principles of reactivity, detail robust experimental workflows from sample preparation to mass spectrometry, and discuss critical data analysis considerations to enable researchers to effectively map the functional "cysteinome."

Introduction: The Central Role of Cysteine in Proteome Function

Among the twenty proteinogenic amino acids, cysteine is distinguished by the unique chemical properties of its thiol (-SH) side chain. At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form (-S⁻), making them potent targets for both endogenous post-translational modifications and exogenous electrophilic molecules. This reactivity is fundamental to a vast array of biological functions.[1] The development of chemical probes that can map these reactive sites across the proteome is crucial for understanding cellular signaling and for identifying novel therapeutic targets.[2][3] Chemoproteomic strategies, particularly those using activity-based protein profiling (ABPP), have become powerful methods for characterizing the reactivity of electrophilic small molecules in native biological systems.[4]

This compound belongs to the vinyl sulfone class of reagents, which are known to readily form covalent adducts with nucleophiles under physiological conditions.[5] While the broader class of sulfonyl fluorides has been explored for its ability to react with multiple nucleophilic residues like serine, tyrosine, and lysine, sulfonyl chlorides offer a distinct reactivity profile.[6][7] this compound, specifically, leverages a highly reactive sulfonyl chloride warhead for efficient and selective labeling of cysteine thiols.

The Probe: Mechanism and Selectivity

This compound is an electrophilic probe designed for covalent modification of nucleophilic amino acid residues. The key to its utility in cysteine profiling is the sulfonyl chloride (-SO₂Cl) functional group.

Mechanism of Action: The primary mechanism of labeling is the nucleophilic attack of a cysteine thiolate anion on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable thio-sulfonate ester bond and the displacement of the chloride leaving group. This reaction is highly favorable and proceeds rapidly under mild, biocompatible conditions.

References

- 1. Cysteine-reactive probes and their use in chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine-reactive probes and their use in chemical proteomics. | Semantic Scholar [semanticscholar.org]

- 3. Low-Toxicity Sulfonium-Based Probes for Cysteine-Specific Profiling in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Styrenesulfonyl Chlorides in Organic Synthesis: A Comprehensive Guide for Researchers

This guide provides an in-depth exploration of the applications of styrenesulfonyl chlorides in modern organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles that govern these transformations. We will delve into the versatile reactivity of this class of reagents, showcasing their utility in the synthesis of sulfonamides, sulfonate esters, functional polymers, and as derivatizing agents for analytical applications.

The Chemistry of Styrenesulfonyl Chlorides: A Reactive Hub

Styrenesulfonyl chlorides, characterized by a sulfonyl chloride group attached to a styrene backbone, are highly valuable reagents in organic synthesis. The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack, forming the basis for many of its applications. Furthermore, the presence of the vinyl group allows for polymerization, opening avenues for the creation of functional materials.

The reactivity of styrenesulfonyl chlorides can be modulated by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. This tunable reactivity, combined with the dual functionality of the sulfonyl chloride and vinyl groups, makes styrenesulfonyl chlorides powerful tools in the synthetic chemist's arsenal.

Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. Styrenesulfonyl chlorides provide a direct route to this important functional group through their reaction with primary and secondary amines.

Mechanistic Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Diagram 1: General Mechanism of Sulfonamide Formation

Caption: Nucleophilic substitution at the sulfonyl group.

Protocol: General Procedure for the Synthesis of N-Substituted Styrenesulfonamides

Materials:

-

Styrene-4-sulfonyl chloride

-

Primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (1.2 eq)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Add the base (pyridine or triethylamine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve styrene-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the styrene-4-sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove excess base, followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted styrenesulfonamide.

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 4 | 85-95 |

| Benzylamine | Triethylamine | THF | 3 | 90-98 |

| Morpholine | Triethylamine | DCM | 2 | >95 |

| Diethylamine | Triethylamine | THF | 6 | 80-90 |

Synthesis of Sulfonate Esters: Versatile Intermediates

Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis. Styrenesulfonyl chlorides react readily with alcohols to form these useful compounds.

Mechanistic Considerations

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is analogous to sulfonamide synthesis, involving a nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur.[1] A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[1]

Diagram 2: Experimental Workflow for Sulfonate Ester Synthesis

Caption: A typical workflow for synthesizing sulfonate esters.

Protocol: General Procedure for the Synthesis of Styrenesulfonate Esters

Materials:

-

Styrene-4-sulfonyl chloride

-

Alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine (1.5 eq)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve styrene-4-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude sulfonate ester by flash column chromatography or recrystallization.

| Alcohol Substrate | Solvent | Reaction Time (h) | Typical Yield (%) |

| Methanol | DCM | 1 | >90 |

| Ethanol | DCM | 1.5 | >90 |

| Isopropanol | Diethyl Ether | 2 | 85-95 |

| Phenol | DCM | 3 | 80-90 |

Polymer Chemistry: Crafting Functional Materials

The vinyl group of styrenesulfonyl chloride makes it a valuable monomer for the synthesis of functional polymers. These polymers, bearing reactive sulfonyl chloride groups, can be further modified to create a variety of materials with tailored properties, such as ion-exchange resins, membranes, and polymer-supported catalysts.

Polymerization and Post-Polymerization Modification

Styrenesulfonyl chloride can be polymerized via free radical polymerization or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to produce well-defined polymers. The resulting poly(styrenesulfonyl chloride) can then be functionalized by reacting the sulfonyl chloride groups with various nucleophiles. For example, hydrolysis of the sulfonyl chloride groups leads to sulfonic acid-functionalized polymers, which are widely used as solid acid catalysts and in proton exchange membranes for fuel cells.[2][3]

Diagram 3: Synthesis of Functional Polymers from Styrenesulfonyl Chloride

Caption: From monomer to functional polymer.

Protocol: Synthesis of Poly(styrene-4-sulfonyl chloride) via Free Radical Polymerization

Materials:

-

Styrene-4-sulfonyl chloride (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (1 mol% relative to monomer)

-

Anhydrous toluene or 1,4-dioxane

-